Lipophilicity (XLogP3) Differentiation: Balanced Hydrophobicity Between 2,6-Difluorobenzoic Acid and 3-Cyclopropylbenzoic Acid
The computed XLogP3 value for 3-cyclopropyl-2,6-difluorobenzoic acid is 2.6, which is intermediate between that of 2,6-difluorobenzoic acid (XLogP3 = 1.6) and 3-cyclopropylbenzoic acid (XLogP3 = 2.9) [1][2][3]. This balanced lipophilicity is a direct result of the combined effects of the hydrophobic cyclopropyl group and the moderately polar fluorine atoms [4]. In contrast, the non-fluorinated analog (3-cyclopropylbenzoic acid) is significantly more lipophilic (XLogP3 2.9), while the non-cyclopropyl analog (2,6-difluorobenzoic acid) is markedly more hydrophilic (XLogP3 1.6).
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.6 |
| Comparator Or Baseline | 2,6-Difluorobenzoic acid (XLogP3 = 1.6); 3-Cyclopropylbenzoic acid (XLogP3 = 2.9) |
| Quantified Difference | Target is 1.0 log unit more lipophilic than 2,6-difluorobenzoic acid and 0.3 log unit less lipophilic than 3-cyclopropylbenzoic acid |
| Conditions | Computed using XLogP3 3.0 algorithm (PubChem 2025.09.15 release) |
Why This Matters
Lipophilicity is a critical determinant of membrane permeability, solubility, and metabolic stability; the intermediate XLogP3 value of 2.6 positions this compound as a versatile building block for achieving balanced ADME profiles in drug candidates.
- [1] PubChem. (2025). Compound Summary for CID 164892429, 3-Cyclopropyl-2,6-difluorobenzoic acid. National Center for Biotechnology Information. View Source
- [2] PubChem. (2025). Compound Summary for CID 9796, 2,6-Difluorobenzoic acid. National Center for Biotechnology Information. View Source
- [3] PubChem. (2025). Compound Summary for CID 282065, 3-Cyclopropylbenzoic acid. National Center for Biotechnology Information. View Source
- [4] Jeffries, B., Wang, Z., Troup, R. I., Goupille, A., Le Questel, J.-Y., Fallan, C., Scott, J. S., Chiarparin, E., Graton, J., & Linclau, B. (2020). Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. Beilstein Journal of Organic Chemistry, 16, 2141–2150. View Source
